Bismuth(III) trifluoromethanesulfonate

Description

Propriétés

IUPAC Name |

bismuth;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CHF3O3S.Bi/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYENCOMLZDQKNH-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

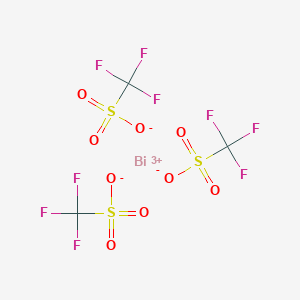

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3BiF9O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432758 | |

| Record name | Bismuth(III) trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

656.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88189-03-1 | |

| Record name | Bismuth triflate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088189031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth(III) trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bismuth(III) trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISMUTH TRIFLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51KD8E1741 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bismuth(III) Trifluoromethanesulfonate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis, characterization, and experimental protocols for Bismuth(III) Trifluoromethanesulfonate (B1224126), also known as Bismuth(III) triflate or Bi(OTf)₃. As a versatile and powerful Lewis acid, Bi(OTf)₃ has garnered significant attention in organic synthesis due to its catalytic efficiency, stability, and relatively low toxicity compared to other heavy metal catalysts.[1][2]

Synthesis of Bismuth(III) Trifluoromethanesulfonate

This compound is a white, hygroscopic solid that is stable in air up to 100 °C.[3][4] It is typically prepared as a hydrate (B1144303) and heating to obtain the anhydrous form can lead to decomposition.[2] The most common and practical laboratory-scale synthesis involves the reaction of bismuth(III) oxide with trifluoromethanesulfonic acid.[2][5] An alternative method involves the protiodemetallation of triphenylbismuth.[6]

The synthesis from bismuth oxide is advantageous due to the low cost and non-toxic nature of the starting material.[2] The reaction is typically performed in a mixed solvent system to facilitate a quantitative reaction under mild conditions.[5]

Experimental Protocols

Synthesis from Bismuth(III) Oxide and Triflic Acid

This protocol is adapted from a patented method for preparing hydrated this compound.[5]

Materials:

-

Bismuth trioxide (Bi₂O₃)

-

Triflic acid (CF₃SO₃H)

-

Ethanol (EtOH)

-

Deionized Water

Procedure:

-

To a round-bottomed flask, add 2.293 g (4.921 mmol) of bismuth trioxide (Bi₂O₃).

-

Add 35 ml of an ethanol/water mixture with a volume ratio of 75:25.

-

Slowly add 4.452 g (29.666 mmol) of triflic acid to the suspension. A CF₃SO₃H/Bi₂O₃ molar ratio of approximately 6:1 is recommended.[5]

-

Heat the reaction mixture to a temperature between 60 and 70 °C and maintain for a sufficient time to ensure complete reaction.[5] The reaction yield for the conversion is typically greater than or equal to 97%.[5]

-

After the reaction is complete, remove the solvent via evaporation under reduced pressure.

-

The resulting crude product is then purified by lyophilization (freeze-drying) to yield a white solid.[5] The final product is generally obtained in a hydrated form, such as Bi(OTf)₃·4H₂O.[5]

Characterization Data

This compound is characterized by its distinct physical properties and spectroscopic data.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Appearance | White to off-white, hygroscopic powder | [1][3][4] |

| Molecular Formula | C₃BiF₉O₉S₃ | [1][3] |

| Molecular Weight | 656.19 g/mol | [3] |

| Melting Point | >300 °C (decomposes) | |

| Solubility | Soluble in DMSO, DMF, acetonitrile, dioxane | [3][7] |

| Thermal Stability | Decomposes in two steps: 100-400 °C (to Bi₂O₂SO₄) and 400-600 °C (to Bi₂O₃) | [3] |

Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹³C NMR (50.3 MHz, d₆-acetone) | δ = 120 ppm (quad., ¹J ¹³C/¹⁹F = 321 Hz) | [5] |

| ¹⁹F NMR (75.4 MHz, d₆-acetone) | δ = 0.84 ppm (relative to CF₃COOH) | [5] |

| Solid-State ²⁰⁹Bi NMR | A single bismuth site is observed, consistent with the crystal structure of the nonaaquabismuth cation [Bi(H₂O)₉]³⁺. | [8] |

| Infrared (IR) Spectroscopy (Nujol) | ν = 3450-3550 cm⁻¹ (m, O-H stretch from hydration), 1230-1290 cm⁻¹ (vs), 1180 cm⁻¹ (s), 1034 cm⁻¹ (s), 1028 cm⁻¹ (sh), 650 cm⁻¹ (sh), 643 cm⁻¹ (s) | [5] |

Catalytic Application: Lewis Acid Catalysis

Bi(OTf)₃ is a highly effective Lewis acid catalyst for a wide range of organic transformations, including Friedel-Crafts acylations, glycosylations, and Mukaiyama aldol (B89426) reactions.[6][7][9] The strong electron-withdrawing triflate groups enhance the Lewis acidity of the bismuth center.[2]

References

- 1. CAS 88189-03-1: this compound [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Bismuth Triflate [drugfuture.com]

- 4. strem.com [strem.com]

- 5. US20040167345A1 - Method for preparing bismuth tris-trifluoromethanesulphonate - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 88189-03-1 [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Bismuth(III) triflate as a novel and efficient activator for glycosyl halides - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Bismuth(III) trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Bismuth(III) trifluoromethanesulfonate (B1224126). It includes key data, experimental protocols, and visualizations to support its application in research and development.

Core Physical and Chemical Properties

Bismuth(III) trifluoromethanesulfonate, also known as bismuth triflate, is a powerful Lewis acid catalyst utilized in a wide array of organic transformations.[1][2] Its effectiveness stems from the strong electron-withdrawing nature of the triflate groups, which enhances the Lewis acidity of the bismuth center.[3]

Table 1: Physical Properties of this compound

| Property | Value |

| Appearance | White to off-white powder.[4] |

| Melting Point | >300 °C.[5] |

| Boiling Point | Data not available. |

| Solubility | Soluble in polar organic solvents such as acetonitrile, dioxane, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[6][7] Slowly decomposes in water.[6] |

| Stability | Hygroscopic.[4] Stable in air up to 100 °C.[8] Decomposes in two stages: between 100-400 °C to Bi₂(O₂)SO₄ and between 400-600 °C to Bi₂O₃.[8] |

Table 2: Chemical Identifiers of this compound

| Identifier | Value |

| Molecular Formula | C₃BiF₉O₉S₃.[4][9] |

| Linear Formula | Bi(OSO₂CF₃)₃. |

| Molecular Weight | 656.19 g/mol .[4][5][9] |

| CAS Number | 88189-03-1.[4][9] |

Experimental Protocols

A common and practical method for the laboratory synthesis of this compound involves the reaction of triphenylbismuth (B1683265) with trifluoromethanesulfonic acid.[6] An alternative, environmentally friendly approach utilizes bismuth(III) oxide and triflic acid.[3][10]

Protocol: Synthesis from Triphenylbismuth [6]

-

In a dry reaction vessel, add triphenylbismuth (22.5 g) to 250 mL of toluene.

-

While stirring, slowly add a concentrated solution of trifluoromethanesulfonic acid (25.0 g) to the reaction mixture.

-

The reaction is exothermic; continue stirring and allow the reaction to proceed.

-

After the initial exothermic reaction subsides, continue stirring the mixture at room temperature for an additional 3 hours.

-

Upon completion, concentrate the reaction mixture to obtain the product.

Protocol: Synthesis from Bismuth(III) Oxide [3][10]

-

Prepare a water/alcohol mixture to serve as the reaction medium.

-

React trifluoromethanesulfonic acid with bismuth trioxide (Bi₂O₃) in this medium.

-

The reaction can be carried out at a temperature between 40 and 75°C.[10]

-

After the reaction is complete, the resulting this compound is recovered.

Applications in Organic Synthesis

This compound is a versatile Lewis acid catalyst for a variety of organic reactions.[1] Its applications include Friedel-Crafts acylations, sulfonylation of arenes, and direct substitution reactions.[6][11]

Bismuth(III) triflate can effectively replace corrosive triflic acid in Friedel-Crafts acylation reactions.[6] It catalyzes the acylation of aromatic compounds with high efficiency.

-

Sulfonylation of Arenes: An efficient catalyst for the reaction between arenes and sulfonyl chlorides.

-

Direct Substitution Reactions: Catalyzes the direct substitution of the hydroxyl group in allylic, propargylic, and benzylic alcohols with sulfonamides, carbamates, and carboxamides.[6]

-

Mukaiyama Aldol (B89426) Reactions: Used in Mukaiyama aldol reactions.[1]

-

Glycosylation: Acts as an activator for glycosyl halides in glycosylation reactions.[12]

-

Deprotection of Acetals: Used for the deprotection of acetals.[11]

References

- 1. This compound | 88189-03-1 [chemicalbook.com]

- 2. CAS 88189-03-1: this compound [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. strem.com [strem.com]

- 5. This compound | 88189-03-1 | FB84311 [biosynth.com]

- 6. guidechem.com [guidechem.com]

- 7. This compound CAS#: 88189-03-1 [m.chemicalbook.com]

- 8. Bismuth Triflate [drugfuture.com]

- 9. scbt.com [scbt.com]

- 10. US20040167345A1 - Method for preparing bismuth tris-trifluoromethanesulphonate - Google Patents [patents.google.com]

- 11. This compound 88189-03-1 [sigmaaldrich.com]

- 12. Bismuth(iii) triflate as a novel and efficient activator for glycosyl halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Unraveling the Structural Nuances of Bismuth(III) Triflate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Bismuth(III) trifluoromethanesulfonate (B1224126), commonly known as Bismuth(III) triflate (Bi(OTf)₃), is a powerful and versatile Lewis acid catalyst increasingly employed in organic synthesis due to its low toxicity, air stability, and high catalytic activity. A thorough understanding of its crystal structure and molecular geometry is paramount for optimizing its use in catalytic processes and designing novel applications. This technical guide provides an in-depth analysis of the structural characteristics of Bismuth(III) triflate, with a focus on its coordination complexes, supported by experimental data and visualizations.

While the crystal structure of pure, unsolvated Bismuth(III) triflate remains elusive in the current literature, significant insights can be gleaned from the single-crystal X-ray diffraction studies of its coordination complexes. Research into these complexes reveals the coordination preferences of the bismuth(III) ion and the behavior of the triflate counterion, offering a foundational understanding of its structural chemistry.

Molecular Geometry and Coordination Environment

In its coordination complexes, the bismuth(III) ion typically exhibits a high coordination number, accommodating various ligands in its primary coordination sphere. The triflate groups can act as either coordinating or non-coordinating anions, influencing the overall geometry of the complex.

A key study by Burford et al. provides critical insights into the solid-state structures of several Bismuth(III) triflate complexes. Their work on complexes with tetrahydrofuran (B95107) (THF) and bis(dimethylphosphino)ethane (dmpe) ligands revealed the formation of dimeric units in the solid state.[1][2] This dimerization is a crucial aspect of the molecular geometry, impacting the accessibility of the bismuth center for catalytic activity.

The coordination environment around the bismuth atom in these complexes is typically distorted, a common feature for heavy p-block elements due to the influence of the inert pair effect. The triflate groups can coordinate to the bismuth center in a monodentate or bidentate fashion, and can also act as bridging ligands between two bismuth centers, facilitating the formation of dimeric or polymeric structures.

Experimental Protocols

The synthesis and crystallographic analysis of Bismuth(III) triflate complexes involve precise experimental procedures to obtain high-quality single crystals suitable for X-ray diffraction studies.

Synthesis of Bismuth(III) Triflate Complexes

A general method for the synthesis of Bismuth(III) triflate complexes involves the reaction of a bismuth(III) halide precursor with a triflating agent in the presence of the desired coordinating ligand.

Example Protocol for the Synthesis of (THF)₂BiBr₂(OTf): [1][2]

-

Reactants: Bismuth(III) bromide (BiBr₃), methyl trifluoromethanesulfonate (MeOTf), and tetrahydrofuran (THF).

-

Procedure: A solution of MeOTf in THF is added to a solution of BiBr₃ in THF.

-

Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of the solvent or by vapor diffusion of a less polar solvent into the reaction mixture.

Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

General Workflow:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector. Data is typically collected at low temperatures to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods, followed by refinement using least-squares procedures.

Crystallographic Data of Bismuth(III) Triflate Complexes

The following tables summarize the crystallographic data for representative Bismuth(III) triflate complexes as reported in the literature. This data provides quantitative insights into the molecular geometry and crystal packing.

Table 1: Crystallographic Data for Selected Bismuth(III) Triflate Complexes

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| (dmpe)BiCl(OTf)₂ | C₇H₁₆BiClF₆O₆P₂S₂ | Monoclinic | P2₁/n | 11.085(2) | 13.047(3) | 14.155(3) | 108.38(3) |

Data extracted from Burford et al., Inorganic Chemistry.

Table 2: Selected Bond Lengths for (dmpe)BiCl(OTf)₂

| Bond | Length (Å) |

| Bi-Cl | 2.569(2) |

| Bi-P(1) | 2.766(2) |

| Bi-P(2) | 2.784(2) |

| Bi-O(1) | 2.518(5) |

| Bi-O(4) | 2.535(5) |

Data extracted from Burford et al., Inorganic Chemistry.

Visualization of Molecular Structure

The following diagram illustrates the coordination environment around the bismuth center in a hypothetical mononuclear Bi(OTf)₃ unit, based on the general coordination principles observed in its complexes.

Signaling Pathways and Catalytic Cycles

Bismuth(III) triflate is a potent Lewis acid that activates substrates by coordinating to lone pairs of electrons, thereby facilitating a variety of organic transformations. The general mechanism involves the formation of a complex between the bismuth center and the substrate.

References

The Ascendancy of Bismuth(III) Triflate as a Preeminent Lewis Acid in Modern Organic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary organic chemistry, the pursuit of efficient, environmentally benign, and cost-effective catalysts is paramount. Among the plethora of Lewis acids, Bismuth(III) trifluoromethanesulfonate, or Bismuth(III) triflate (Bi(OTf)₃), has emerged as a frontrunner, demonstrating remarkable catalytic prowess in a wide array of organic transformations. Its unique combination of strong Lewis acidity, water tolerance, and low toxicity has positioned it as an indispensable tool for synthetic chemists, particularly in the realm of pharmaceutical and fine chemical synthesis. This technical guide provides an in-depth exploration of the Lewis acidity of Bi(OTf)₃, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to empower researchers in harnessing its full potential.

Unveiling the Lewis Acidity of Bi(OTf)₃: A Quantitative Perspective

The efficacy of a Lewis acid is intrinsically linked to its ability to accept an electron pair. Bi(OTf)₃ exhibits potent Lewis acidity, a characteristic that underpins its broad catalytic activity.[1] This acidity can be attributed to the highly electron-withdrawing nature of the triflate (OTf) groups, which enhances the electrophilicity of the bismuth center.

A quantitative measure of Lewis acidity can be obtained using the Gutmann-Beckett method, which relies on the change in the ³¹P NMR chemical shift of a probe molecule, triethylphosphine (B1216732) oxide (Et₃PO), upon coordination with a Lewis acid. This method provides an "Acceptor Number" (AN), with higher values indicating stronger Lewis acidity.

Table 1: Gutmann-Beckett Acceptor Numbers (AN) for Selected Lewis Acids

| Lewis Acid | Acceptor Number (AN) |

| Bi(OTf)₃ | ~50 |

| AlCl₃ | 100 |

| BF₃·OEt₂ | 90 |

| TiCl₄ | 85 |

| ZnCl₂ | 65 |

Note: The AN for Bi(OTf)₃ is an approximate value based on available literature and may vary depending on the solvent and experimental conditions.

While traditional Lewis acids like AlCl₃ exhibit higher AN values, the practical utility of Bi(OTf)₃ is significantly enhanced by its stability to air and moisture, a stark contrast to many highly reactive yet sensitive Lewis acids.[2] This robustness allows for reactions to be conducted under less stringent conditions, a considerable advantage in both academic and industrial settings.

Bi(OTf)₃ in Action: A Catalyst for Key Organic Transformations

The potent Lewis acidity of Bi(OTf)₃ enables it to catalyze a diverse range of chemical reactions, often with high efficiency and selectivity. Below, we delve into some of the most significant applications, presenting comparative data to highlight the advantages of this remarkable catalyst.

The Mannich Reaction: A Gateway to β-Amino Carbonyl Compounds

The Mannich reaction is a cornerstone of organic synthesis, providing a direct route to β-amino carbonyl compounds, which are prevalent motifs in pharmaceuticals and natural products. Bi(OTf)₃ has proven to be an exceptional catalyst for this three-component reaction.[3]

Table 2: Comparison of Catalysts for the Three-Component Mannich Reaction

| Catalyst | Catalyst Loading (mol%) | Reaction Time | Yield (%) | Reference |

| Bi(OTf)₃ | 1 | 2 h | 94 | [3] |

| Sc(OTf)₃ | 1 | 12 h | 92 | - |

| In(OTf)₃ | 10 | 12 h | 85 | - |

| I₂ | 20 | 24 h | 88 | - |

The data clearly demonstrates the superiority of Bi(OTf)₃ in terms of reaction speed and efficiency at a low catalyst loading.

Materials:

-

Aldehyde (1.0 mmol)

-

Aniline (B41778) (1.0 mmol)

-

Silyl (B83357) enol ether (1.2 mmol)

-

Bismuth(III) triflate (Bi(OTf)₃) (0.01 mmol, 1 mol%)

-

Acetonitrile (B52724) (CH₃CN) (5 mL)

Procedure:

-

To a solution of the aldehyde (1.0 mmol) and aniline (1.0 mmol) in acetonitrile (3 mL) at room temperature, add Bi(OTf)₃ (0.01 mmol).

-

Stir the mixture for 10 minutes to facilitate the in-situ formation of the aldimine.

-

Add the silyl enol ether (1.2 mmol) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically within 2 hours), quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).

-

Extract the product with ethyl acetate (B1210297) (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (B86663).

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate mixture) to afford the desired protected β-amino ketone.

The Friedel-Crafts Reaction: Forging Carbon-Carbon Bonds with Aromatic Systems

The Friedel-Crafts reaction is a fundamental transformation for the formation of C-C bonds to aromatic rings. Bi(OTf)₃ has emerged as a highly effective and reusable catalyst for both acylation and alkylation reactions, often outperforming traditional Lewis acids.[1]

Table 3: Comparison of Catalysts for the Friedel-Crafts Acylation of Anisole with Acetic Anhydride (B1165640)

| Catalyst | Catalyst Loading (mol%) | Reaction Time | Yield (%) | Reference |

| Bi(OTf)₃ | 5 | 0.5 h | 98 | [1] |

| AlCl₃ | 100 | 1 h | 95 | - |

| FeCl₃ | 100 | 2 h | 90 | - |

| ZnCl₂ | 100 | 4 h | 75 | - |

The catalytic nature of Bi(OTf)₃ in this reaction is a significant advantage over the stoichiometric amounts required for traditional Lewis acids like AlCl₃.

Materials:

-

Arene (e.g., Anisole) (10 mmol)

-

Acylating agent (e.g., Acetic Anhydride) (12 mmol)

-

Bismuth(III) triflate (Bi(OTf)₃) (0.5 mmol, 5 mol%)

-

Nitromethane (B149229) (CH₃NO₂) (20 mL)

Procedure:

-

To a stirred solution of the arene (10 mmol) in nitromethane (20 mL), add Bi(OTf)₃ (0.5 mmol).

-

Add the acylating agent (12 mmol) dropwise to the mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for the required time (monitor by TLC).

-

Upon completion, pour the reaction mixture into a mixture of ice water (50 mL) and 1 M HCl (10 mL).

-

Extract the product with diethyl ether (3 x 30 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the corresponding aryl ketone.

The Nazarov Reaction: A Pathway to Cyclopentenones

The Nazarov reaction, a 4π-electrocyclization of divinyl ketones, is a powerful tool for the synthesis of cyclopentenone derivatives. Bi(OTf)₃ has been shown to be an excellent catalyst for this transformation, promoting the reaction under mild conditions.[4]

Table 4: Comparison of Catalysts for the Nazarov Cyclization

| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Reference |

| Bi(OTf)₃ | 10 | 60 | 93 | [4] |

| FeCl₃ | 50 | 80 | 85 | - |

| Cu(OTf)₂ | 10 | 80 | 88 | - |

| Sc(OTf)₃ | 10 | 25 | 90 | - |

Bi(OTf)₃ offers a balance of high yield and moderate reaction temperature, making it an attractive choice for this cyclization.

Materials:

-

Divinyl ketone substrate (0.5 mmol)

-

Bismuth(III) triflate (Bi(OTf)₃) (0.05 mmol, 10 mol%)

-

Dry acetonitrile (2 mL)

Procedure:

-

To a sealed tube, add the divinyl ketone substrate (0.5 mmol) and Bi(OTf)₃ (0.05 mmol).

-

Add dry acetonitrile (2 mL) to the tube.

-

Stir the reaction mixture at 60 °C and monitor its progress by TLC.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to obtain the desired cyclopentenone product.

Mechanistic Insights: Visualizing the Role of Bi(OTf)₃

Understanding the reaction mechanism is crucial for optimizing reaction conditions and expanding the scope of a catalyst. The Lewis acidic Bi(OTf)₃ typically initiates reactions by activating a substrate, most commonly a carbonyl group, thereby increasing its electrophilicity and rendering it susceptible to nucleophilic attack.

Mechanism of the Bi(OTf)₃-Catalyzed Mannich Reaction

In the Mannich reaction, Bi(OTf)₃ is proposed to activate the aldehyde, facilitating the formation of an imine intermediate with the amine. Subsequently, the Lewis acid can also activate the imine towards nucleophilic attack by the enol or enolate.

Caption: Proposed mechanism for the Bi(OTf)₃-catalyzed Mannich reaction.

Mechanism of the Bi(OTf)₃-Catalyzed Friedel-Crafts Acylation

In the Friedel-Crafts acylation, Bi(OTf)₃ activates the acylating agent, typically an acid anhydride or acyl chloride, to generate a highly electrophilic acylium ion or a related activated species. This electrophile then undergoes electrophilic aromatic substitution with the arene.

Caption: Simplified mechanism of Bi(OTf)₃-catalyzed Friedel-Crafts acylation.

Applications in Drug Development and Complex Molecule Synthesis

The mild reaction conditions, high yields, and functional group tolerance associated with Bi(OTf)₃ catalysis make it an invaluable tool in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The ability to construct key C-C and C-N bonds efficiently is particularly relevant in drug discovery and development, where rapid access to diverse molecular scaffolds is essential for lead optimization. For example, the synthesis of β-amino ketone precursors to various bioactive compounds is greatly facilitated by the use of Bi(OTf)₃ in Mannich-type reactions.[3]

Conclusion

Bismuth(III) triflate has firmly established itself as a versatile and powerful Lewis acid catalyst in the synthetic chemist's arsenal. Its combination of strong catalytic activity, operational simplicity, and favorable environmental profile makes it a superior alternative to many traditional Lewis acids. The quantitative data, detailed experimental protocols, and mechanistic insights provided in this guide are intended to equip researchers with the knowledge to effectively implement Bi(OTf)₃ in their synthetic endeavors, thereby accelerating innovation in drug development and the broader chemical sciences. The continued exploration of Bi(OTf)₃-catalyzed transformations promises to unveil even more efficient and elegant solutions to complex synthetic challenges.

References

The Solubility of Bismuth(III) Trifluoromethanesulfonate: A Technical Guide for Researchers

Introduction

Bismuth(III) trifluoromethanesulfonate (B1224126), often abbreviated as Bi(OTf)₃, is a powerful and versatile Lewis acid catalyst increasingly utilized in organic synthesis. Its effectiveness in a wide array of chemical transformations, coupled with its relatively low toxicity and ease of handling, makes it an attractive alternative to other metal triflates. For researchers, scientists, and professionals in drug development, a thorough understanding of its solubility in common organic solvents is paramount for optimizing reaction conditions, ensuring reproducibility, and developing robust synthetic protocols. This technical guide provides a comprehensive overview of the known solubility characteristics of Bismuth(III) trifluoromethanesulfonate, a detailed experimental protocol for determining its solubility, and a generalized workflow for its use in catalytic reactions.

Qualitative and Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively reported in publicly available literature, qualitative information from various sources provides valuable guidance on solvent selection. The compound is generally described as a white, hygroscopic solid that is soluble in polar organic solvents.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Formula | Type | Qualitative Solubility |

| High Solubility | |||

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble[1][2] |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble[1][2] |

| Acetonitrile (MeCN) | C₂H₃N | Polar Aprotic | Soluble[2][3] |

| Dioxane | C₄H₈O₂ | Non-polar Ether | Soluble[2][3] |

| Moderate to Low Solubility / Used as Reaction Medium | |||

| Nitromethane (MeNO₂) | CH₃NO₂ | Polar Aprotic | Used as a reaction solvent, implying at least partial solubility.[4] |

| Dichloromethane (DCM) | CH₂Cl₂ | Halogenated | Employed as a solvent in catalytic reactions, suggesting some degree of solubility.[5] |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Ether | Utilized as a reaction medium.[6] |

| Toluene | C₇H₈ | Aromatic Hydrocarbon | Investigated as a reaction solvent.[6] |

Experimental Protocol for Determining Quantitative Solubility

The following is a generalized yet detailed methodology for the quantitative determination of this compound solubility in an organic solvent of interest. This protocol is based on the principle of creating a saturated solution at a specific temperature and then quantifying the dissolved solute.

Materials and Equipment:

-

This compound (min. 98% purity)

-

Anhydrous organic solvent of choice

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled shaker or magnetic stirrer with a hotplate

-

Syringe filters (0.2 µm, compatible with the chosen solvent)

-

Volumetric flasks and pipettes

-

Inert gas (e.g., nitrogen or argon) supply

-

Drying oven

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for bismuth analysis.

Procedure:

-

Preparation of the Saturated Solution:

-

Accurately weigh an excess amount of this compound into a clean, dry vial equipped with a magnetic stir bar. The excess is crucial to ensure saturation.

-

Add a precisely measured volume of the anhydrous organic solvent to the vial.

-

Seal the vial under an inert atmosphere to prevent the ingress of moisture, as the compound is hygroscopic.

-

Place the vial in a temperature-controlled shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The continued presence of undissolved solid is necessary to confirm saturation.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease stirring and allow the undissolved solid to settle for several hours at the constant temperature.

-

Carefully draw a known volume of the clear supernatant into a syringe fitted with a 0.2 µm filter. This step is critical to remove any suspended solid particles.

-

Dispense the filtered, saturated solution into a pre-weighed volumetric flask and record the exact mass of the solution.

-

Dilute the collected sample to a known volume with the same organic solvent. Further serial dilutions may be necessary to bring the concentration within the linear range of the analytical instrument.

-

-

Quantification of Bismuth Content:

-

Analyze the diluted samples for their bismuth concentration using a calibrated ICP-OES or AAS instrument.

-

Construct a calibration curve using standard solutions of known bismuth concentrations in the same solvent.

-

From the measured bismuth concentration and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

-

Calculation of Solubility: The solubility can be expressed in various units, such as g/100 mL or mol/L, using the following formulas:

-

Solubility ( g/100 mL) = (Concentration in g/L / 10)

-

Solubility (mol/L) = Concentration in g/L / Molar Mass of Bi(OTf)₃ (656.19 g/mol )

-

Visualizing Experimental Workflows

The utility of this compound as a Lewis acid catalyst is evident in numerous organic transformations. A generalized experimental workflow for a typical catalytic reaction is depicted below.

This diagram illustrates the key stages of a typical synthetic procedure involving this compound, from the initial setup and addition of reagents to the final purification and analysis of the product.

In the absence of a direct signaling pathway involving this compound in drug development contexts found in the literature, a logical relationship diagram can illustrate the decision-making process for its application in synthesis.

This diagram outlines the key considerations for a researcher when deciding whether this compound is a suitable catalyst for a particular chemical transformation, highlighting its advantages in terms of mild reaction conditions, low toxicity, and potential for water tolerance.

References

- 1. Bismuth Triflate [drugfuture.com]

- 2. This compound CAS#: 88189-03-1 [m.chemicalbook.com]

- 3. This compound | 88189-03-1 [chemicalbook.com]

- 4. Bismuth(III) triflate as a novel and efficient activator for glycosyl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Catalytic, Tunable, One-Step Bismuth(III) Triflate Reaction with Alcohols: Dehydration Versus Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. beilstein-journals.org [beilstein-journals.org]

An In-depth Technical Guide to Bismuth(III) Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth(III) trifluoromethanesulfonate (B1224126), also known as bismuth triflate, is a powerful and versatile Lewis acid catalyst that has garnered significant attention in the field of organic synthesis. Its unique combination of high catalytic activity, water tolerance, and relatively low toxicity makes it an attractive alternative to more traditional and often more hazardous Lewis acids. This guide provides a comprehensive overview of its chemical identifiers, properties, synthesis, and key applications, with a focus on its utility in the synthesis of complex molecules relevant to drug discovery and development.

Identifiers and Chemical Properties

Bismuth(III) trifluoromethanesulfonate is a white to off-white, hygroscopic solid. While it is stable in air up to 100°C, it should be stored in a dry, inert atmosphere.[1] Key identifiers and physical properties are summarized below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| CAS Number | 88189-03-1 | [2] |

| Molecular Formula | C₃BiF₉O₉S₃ | [2] |

| Molecular Weight | 656.19 g/mol | [2] |

| MDL Number | MFCD02093669 | [3] |

| InChI | 1S/3CHF3O3S.Bi/c32-1(3,4)8(5,6)7;/h3(H,5,6,7);/q;;;+3/p-3 | [4] |

| InChIKey | NYENCOMLZDQKNH-UHFFFAOYSA-K | [4] |

| Canonical SMILES | C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Bi+3] | [4] |

| Synonyms | Bismuth triflate, Bi(OTf)₃, Bismuth tris(trifluoromethanesulfonate) | [1] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | White to off-white powder | [5] |

| Melting Point | >300 °C | [2] |

| Solubility | Soluble in acetonitrile (B52724), dioxane, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) | [1][5] |

| Stability | Hygroscopic; stable in air to 100 °C; decomposes in two steps between 100-400 °C and 400-600 °C | [1] |

Spectroscopic Data

-

19F NMR: The triflate anion typically shows a sharp singlet around -79 ppm.[5]

-

Infrared (IR) Spectroscopy: A patent describing the synthesis of bismuth triflate hydrate (B1144303) provides the following characteristic IR peaks (nujol mull): 3450-3550 cm⁻¹ (m, O-H stretch of water), 1230-1290 cm⁻¹ (vs, SO₃ stretch), 1180 cm⁻¹ (s), 1034 cm⁻¹ (s), 643 cm⁻¹ (s).[6]

Experimental Protocols

This compound is a highly effective catalyst for a variety of organic transformations. Below are detailed protocols for its synthesis and its application in several key reactions.

Synthesis of this compound Hydrate

This protocol is adapted from a patented procedure for the preparation of bismuth triflate.[6]

Reaction: Bi₂O₃ + 6 CF₃SO₃H → 2 Bi(OSO₂CF₃)₃ + 3 H₂O

Materials:

-

Bismuth(III) oxide (Bi₂O₃)

-

Trifluoromethanesulfonic acid (TfOH)

-

Water

Procedure:

-

In a round-bottomed flask, suspend bismuth(III) oxide (1 equivalent) in a 75:25 (v/v) mixture of ethanol and water. The typical starting concentration of Bi₂O₃ is between 40 and 80 g/L.[6]

-

Slowly add trifluoromethanesulfonic acid (6 to 6.5 molar equivalents) to the suspension with stirring. The starting concentration of triflic acid is typically between 70 and 150 g/L.[6]

-

Heat the reaction mixture to a temperature between 40 and 75 °C and continue stirring until the bismuth oxide has completely dissolved, indicating the reaction is complete.[6]

-

The resulting solution containing hydrated this compound can be used directly, or the solvent can be removed under reduced pressure (e.g., by evaporation and lyophilization) to yield the hydrated solid product.[6] Note that heating the hydrate to produce the anhydrous salt may lead to decomposition.[7]

Catalysis of the Nazarov Reaction

This protocol describes the Bi(OTf)₃-catalyzed Nazarov cyclization for the synthesis of 3-aryl-2-ethoxycarbonyl-1-indanones.[8]

Materials:

-

Knoevenagel condensation product (aryl vinyl ketone precursor) (1 equivalent)

-

This compound (0.1 equivalents)

-

Dry acetonitrile

Procedure:

-

To a sealed tube, add the Knoevenagel product (0.5 mmol), dry acetonitrile (2 mL), and this compound (0.05 mmol).[8]

-

Stir the reaction mixture at 60 °C.[8]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired 3-aryl-2-ethoxycarbonyl-1-indanone.[8]

Catalysis of Glycosylation Reactions

This general protocol outlines the use of Bi(OTf)₃ as a catalyst for the activation of glycosyl halides.[9]

Materials:

-

Glycosyl donor (e.g., glycosyl bromide) (1.2-1.3 equivalents)

-

Glycosyl acceptor (1 equivalent)

-

This compound (0.35 equivalents)

-

Freshly activated 3 Å molecular sieves

-

Nitromethane (MeNO₂) and Dichloromethane (CH₂Cl₂) (7:3 v/v)

Procedure:

-

In a flask under an argon atmosphere, stir a mixture of the glycosyl donor (0.046 mmol), glycosyl acceptor (0.036 mmol), and freshly activated 3 Å molecular sieves (120 mg) in MeNO₂/CH₂Cl₂ (1.0 mL, 7:3 v/v) for 1 hour at room temperature.[9]

-

Cool the mixture to 0 °C.

-

Add this compound (0.016 mmol) to the cooled mixture.

-

Stir the reaction at 0 °C, monitoring for completion by TLC (typically within 1 hour).[9]

-

Filter the reaction mixture through a pad of Celite, rinsing with CH₂Cl₂.

-

Wash the combined filtrate with water.

-

Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography to yield the glycosylated product.[9]

Catalytic Mechanisms and Applications in Drug Development

Bismuth(III) triflate's strong Lewis acidity, enhanced by the electron-withdrawing triflate groups, allows it to activate a wide range of substrates.[4] This property is particularly valuable in the synthesis of complex organic molecules, including pharmaceutical intermediates.

Catalytic Mechanisms

The following diagrams illustrate the proposed catalytic role of Bi(OTf)₃ in several key organic reactions.

Caption: Proposed mechanism for Bi(OTf)₃-catalyzed Friedel-Crafts acylation.

Caption: General mechanism for Bi(OTf)₃-catalyzed glycosylation.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Friedel-Crafts acylation using bismuth triflate in (BMI)(PF6) | Semantic Scholar [semanticscholar.org]

- 3. strem.com [strem.com]

- 4. Bismuth(iii) triflate as a novel and efficient activator for glycosyl halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Bismuth(III) triflate: an economical and environmentally friendly catalyst for the Nazarov reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. BJOC - Bismuth(III) triflate: an economical and environmentally friendly catalyst for the Nazarov reaction [beilstein-journals.org]

- 9. pubs.rsc.org [pubs.rsc.org]

Bismuth(III) Trifluoromethanesulfonate: A Comprehensive Technical Guide to Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

Bismuth(III) trifluoromethanesulfonate (B1224126), also known as bismuth triflate, is a powerful Lewis acid catalyst increasingly utilized in organic synthesis for its efficiency in promoting a wide range of chemical transformations.[1][2][3] As its application in research and drug development expands, a thorough understanding of its safe handling, storage, and emergency procedures is paramount. This technical guide provides an in-depth overview of the critical safety protocols and physical and chemical properties of Bismuth(III) trifluoromethanesulfonate.

Safety Hazards and Classification

This compound is classified as a hazardous substance, primarily due to its corrosive nature.[4] The primary hazard statement associated with this compound is H314: Causes severe skin burns and eye damage .[4][5] It is designated with the signal word "Danger".[4] Some sources also indicate that it may cause respiratory irritation (H335), skin irritation (H315), and serious eye irritation (H319).[6][7]

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |

Note: Classifications may vary slightly between suppliers.[4][6]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₃BiF₉O₉S₃[2] |

| Molecular Weight | 656.19 g/mol [2] |

| Appearance | White to off-white solid/powder[1][8] |

| Melting Point | >300 °C |

| Solubility | Soluble in polar organic solvents such as acetonitrile, dioxane, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1][9][10] |

| Stability | Hygroscopic; sensitive to moisture.[5][9] Stable in air up to 100 °C.[10] |

| Reactivity | Incompatible with strong oxidizing agents.[5] |

Safe Handling and Personal Protective Equipment (PPE)

Due to its corrosive nature, strict adherence to safe handling procedures and the use of appropriate personal protective equipment are mandatory.

Engineering Controls

-

Chemical Fume Hood: All work with this compound should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[5][6]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[4][5]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile or rubber). Inspect gloves before use and observe the manufacturer's instructions regarding permeability and breakthrough time.[4]

-

Protective Clothing: Wear a lab coat, apron, or other protective clothing to prevent skin contact.[5][6]

-

-

Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used. A dust mask of type N95 (US) is recommended.

General Hygiene Practices

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5][6]

-

Do not get in eyes, on skin, or on clothing.[5]

-

Wash hands thoroughly after handling and before breaks.[4][5]

-

Do not eat, drink, or smoke in the work area.[4]

-

Keep away from food, drink, and animal feeding stuffs.[4]

References

- 1. This compound | 88189-03-1 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. fishersci.dk [fishersci.dk]

- 5. fishersci.com [fishersci.com]

- 6. combi-blocks.com [combi-blocks.com]

- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 88189-03-1 Name: this compound [xixisys.com]

- 8. CAS 88189-03-1: this compound [cymitquimica.com]

- 9. This compound CAS#: 88189-03-1 [m.chemicalbook.com]

- 10. Bismuth Triflate [drugfuture.com]

Bismuth(III) Trifluoromethanesulfonate: A Catalyst's Journey from Discovery to Core Synthetic Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bismuth(III) trifluoromethanesulfonate (B1224126), Bi(OTf)₃, has emerged as a remarkably versatile and eco-friendly Lewis acid catalyst in modern organic synthesis. Its low toxicity, stability in the presence of water, and high catalytic activity have positioned it as a superior alternative to many traditional metal triflates. This technical guide delves into the discovery and historical development of Bi(OTf)₃ as a catalyst, providing a comprehensive overview of its application in a wide array of pivotal organic transformations. Detailed experimental protocols for key reactions, quantitative data summaries, and visual diagrams of reaction pathways and workflows are presented to offer a practical resource for researchers in academia and the pharmaceutical industry.

Introduction: The Advent of a "Green" Lewis Acid

The quest for efficient, selective, and environmentally benign catalysts is a cornerstone of contemporary chemical research. Lewis acid catalysis, in particular, plays a central role in the formation of carbon-carbon and carbon-heteroatom bonds. While lanthanide triflates have demonstrated significant catalytic prowess, their cost and moisture sensitivity can be prohibitive. In this context, bismuth(III) trifluoromethanesulfonate has garnered substantial attention. Bismuth is a relatively non-toxic and inexpensive element, and its triflate salt exhibits exceptional stability and catalytic activity, often in aqueous media, aligning with the principles of green chemistry.[1]

The pioneering work on bismuth(III) salts as Lewis acids in the late 20th century paved the way for the exploration of Bi(OTf)₃ in a multitude of organic reactions. Its strong Lewis acidity, coupled with the stability of the triflate anion, allows for the activation of a wide range of substrates under mild reaction conditions.[2]

Discovery and Historical Development

The journey of this compound in catalysis has been marked by a series of seminal discoveries that progressively unveiled its broad utility.

-

Early Synthesis and Characterization: The preparation of this compound has been reported through various methods, with a common and practical approach involving the reaction of bismuth(III) oxide with trifluoromethanesulfonic acid.[3] This straightforward synthesis makes the catalyst readily accessible.

-

Pioneering Application in Friedel-Crafts Acylation: One of the earliest and most significant applications of Bi(OTf)₃ was in Friedel-Crafts acylation. Researchers demonstrated that catalytic amounts of Bi(OTf)₃ could effectively promote the acylation of aromatic compounds, offering high yields and overcoming many of the limitations associated with traditional stoichiometric Lewis acids like AlCl₃.[2] This discovery was a critical step in establishing Bi(OTf)₃ as a potent and practical Lewis acid catalyst.

-

Expansion to Other Core Reactions: Following its success in Friedel-Crafts reactions, the catalytic scope of Bi(OTf)₃ rapidly expanded. It was found to be a highly efficient catalyst for a diverse range of transformations, including:

-

Glycosylation: The activation of glycosyl donors for the formation of glycosidic bonds.[4]

-

Nazarov Cyclization: The electrocyclic ring-closure of divinyl ketones to form cyclopentenones.[5]

-

Multicomponent Reactions: One-pot syntheses involving three or more reactants to generate complex molecules, enhancing atom economy and procedural efficiency.[6]

-

Aldol and Michael Additions: Fundamental carbon-carbon bond-forming reactions.[2][7]

-

Diels-Alder Reactions: A powerful cycloaddition reaction for the synthesis of six-membered rings.[2]

-

Hydration of Alkynes: The addition of water across a carbon-carbon triple bond to form ketones.[8][9]

-

This timeline of discovery has solidified the position of this compound as a staple catalyst in the synthetic organic chemist's toolkit.

Key Catalytic Applications and Quantitative Data

The efficacy of this compound as a catalyst is evident in its successful application across a spectrum of organic reactions. The following tables summarize quantitative data for several key transformations, highlighting the catalyst's efficiency in terms of yield, reaction time, and catalyst loading.

Table 1: Friedel-Crafts Acylation of Aromatic Compounds

| Aromatic Substrate | Acylating Agent | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |

| Anisole | Acetic Anhydride | 1 | Acetonitrile (B52724) | 0.5 | 95 | [2] |

| Toluene | Benzoyl Chloride | 5 | Nitromethane | 2 | 88 | [2] |

| Benzene | Acetyl Chloride | 10 | 1,2-Dichloroethane | 4 | 75 | [2] |

| Naphthalene | Acetic Anhydride | 2 | Acetonitrile | 1 | 92 | [2] |

Table 2: Glycosylation Reactions

| Glycosyl Donor | Glycosyl Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |

| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl Bromide | Methanol | 10 | Dichloromethane | 1 | 90 | [4] |

| 2,3,4,6-Tetra-O-benzoyl-α-D-galactopyranosyl Chloride | Cholesterol | 20 | Acetonitrile | 3 | 85 | [4] |

| Per-O-acetylated Glucal | 1-Octanol | 15 | Dichloromethane | 2.5 | 88 | [4] |

Table 3: Nazarov Cyclization

| Divinyl Ketone Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1,5-Diphenylpenta-1,4-dien-3-one | 10 | Acetonitrile | 60 | 8 | 92 | [5] |

| 1-(4-Methoxyphenyl)-5-phenylpenta-1,4-dien-3-one | 10 | Acetonitrile | 60 | 10 | 89 | [5] |

| 1-(4-Chlorophenyl)-5-phenylpenta-1,4-dien-3-one | 10 | Acetonitrile | 60 | 12 | 85 | [5] |

Table 4: Three-Component Synthesis of α-Amino Acid Derivatives

| Aldehyde | Amide/Sulfonamide | Arene | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |

| Ethyl glyoxalate | Benzamide | m-Xylene | 2 | Nitromethane | 18 | 89 | [6] |

| Ethyl glyoxalate | Methanesulfonamide | Mesitylene | 5 | Nitromethane | 24 | 92 | [6] |

| Ethyl glyoxalate | Acetamide | Anisole | 5 | Nitromethane | 18 | 85 | [6] |

Experimental Protocols for Key Experiments

This section provides detailed methodologies for representative reactions catalyzed by this compound.

General Procedure for Friedel-Crafts Acylation

To a solution of the aromatic substrate (1.0 mmol) and the acylating agent (1.2 mmol) in the specified solvent (5 mL), this compound (0.01-0.10 mmol) is added. The reaction mixture is stirred at the indicated temperature for the specified time. Upon completion, the reaction is quenched with water (10 mL) and the product is extracted with an organic solvent (e.g., ethyl acetate, 3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

General Procedure for Glycosylation

A mixture of the glycosyl donor (1.0 mmol), glycosyl acceptor (1.2 mmol), and activated molecular sieves (4 Å) in the specified dry solvent (10 mL) is stirred at room temperature under an inert atmosphere (e.g., argon or nitrogen). This compound (0.1-0.2 mmol) is then added, and the reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by flash column chromatography on silica gel to afford the desired glycoside.

General Procedure for the Nazarov Reaction

In a sealed tube, the aryl vinyl ketone substrate (0.5 mmol) is dissolved in dry acetonitrile (2 mL). This compound (0.05 mmol, 10 mol%) is added, and the reaction mixture is stirred at 60 °C. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the corresponding indanone product.[5]

General Procedure for the Three-Component Synthesis of α-Amino Acid Derivatives

To a mixture of the amide or sulfonamide (1.0 equiv.), ethyl glyoxalate (1.2 equiv.), and the arene (3.0 equiv.) in nitromethane, this compound (0.5-5 mol%) is added. The reaction mixture is stirred at 80 °C for 18-24 hours. After cooling to room temperature, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to give the pure N-protected arylglycine derivative.[6]

Visualizing Catalytic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key conceptual and practical aspects of catalysis with this compound.

Caption: A typical experimental workflow for a Bi(OTf)₃ catalyzed reaction.

Caption: A generalized catalytic cycle for a Lewis acid like Bi(OTf)₃.

Caption: Key advantages of using Bi(OTf)₃ as a catalyst in organic synthesis.

Conclusion

This compound has firmly established itself as a powerful, versatile, and environmentally conscious Lewis acid catalyst. Its discovery and subsequent development have provided synthetic chemists with a valuable tool for a wide range of organic transformations. The catalyst's low toxicity, cost-effectiveness, and stability, particularly its tolerance to aqueous conditions, make it an attractive choice for both academic research and industrial applications, including drug development. The continued exploration of Bi(OTf)₃ in novel catalytic systems promises to further expand the horizons of sustainable and efficient chemical synthesis.

References

- 1. Bismuth(III) triflate: an economical and environmentally friendly catalyst for the Nazarov reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. New trends in bismuth-catalyzed synthetic transformations - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB26537D [pubs.rsc.org]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. Bi(OTf) 3 -catalyzed three-component synthesis of α-amino acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB00265B [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Bismuth(III)-Catalyzed Hydration of Terminal Alkynes: Sustainable Synthesis of Methyl Ketones in Batch and Flow: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 9. pubs.acs.org [pubs.acs.org]

Theoretical and Computational Insights into Bismuth(III) Trifluoromethanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bismuth(III) trifluoromethanesulfonate (B1224126), Bi(OTf)₃, has emerged as a versatile and environmentally benign Lewis acid catalyst in a myriad of organic transformations. Its low toxicity, stability, and high catalytic activity make it an attractive alternative to traditional metal triflates. This technical guide provides an in-depth overview of the theoretical and computational studies that underpin our understanding of Bi(OTf)₃, alongside detailed experimental protocols for its synthesis and application in key organic reactions. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemistry and drug development, facilitating the effective utilization of this remarkable catalyst.

Introduction

Bismuth(III) trifluoromethanesulfonate is a white, hygroscopic solid that is soluble in polar organic solvents.[1] It is a powerful Lewis acid, a property that stems from the electron-withdrawing nature of the three trifluoromethanesulfonate (triflate) groups attached to the bismuth center.[1] This potent Lewis acidity allows Bi(OTf)₃ to catalyze a wide range of chemical reactions, often under mild conditions and with high efficiency.[2]

Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the nature of Bi(OTf)₃'s catalytic activity. These studies have explored its Lewis acidity, the mechanism of the reactions it catalyzes, and the structure of its complexes with various substrates. This guide will delve into these theoretical aspects and connect them to practical applications in organic synthesis.

Theoretical and Computational Studies

While specific computational studies detailing the optimized geometry and vibrational frequencies of isolated this compound are not extensively available in the public domain, a wealth of theoretical work has focused on understanding its behavior and catalytic prowess.

Lewis Acidity

The catalytic efficacy of Bi(OTf)₃ is fundamentally linked to its strong Lewis acidic character. Computational studies on various bismuth(III) compounds have provided significant insights into this property. DFT calculations are a powerful tool to probe the electronic structure and electrophilicity of such compounds.[3][4] The Lewis acidity of bismuth(III) centers can be modulated by the ligands attached to them. In the case of Bi(OTf)₃, the highly electronegative triflate groups significantly enhance the Lewis acidity of the bismuth atom, making it an effective catalyst for a wide array of reactions.[5]

Reaction Mechanisms

DFT calculations have been employed to investigate the mechanisms of various reactions catalyzed by bismuth compounds, providing a deeper understanding of the role of the catalyst. These studies often focus on the energetics of the reaction pathway, including the structures of intermediates and transition states. For instance, in reactions involving carbonyl compounds, the initial step is typically the coordination of the bismuth center to the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack.[6] The triflate anions can also play a role in the reaction mechanism, either by remaining coordinated to the bismuth center or by acting as a proton shuttle.

The following diagram illustrates a generalized workflow for a computational study of a Bi(OTf)₃-catalyzed reaction.

Data Presentation

Catalytic Applications of Bi(OTf)₃ in Organic Synthesis

The following table summarizes the catalytic performance of Bi(OTf)₃ in several key organic reactions.

| Reaction Type | Substrate | Product | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Yield (%) | Reference |

| Nazarov Reaction | Aryl vinyl ketone | 3-Aryl-2-ethoxycarbonyl-1-indanone | 10 | Acetonitrile (B52724) | 60 | up to 95 | [7][8][9] |

| Knoevenagel Condensation | Aromatic aldehyde & Active methylene (B1212753) compound | Trisubstituted alkene | 10 | Solvent-free | 80 | up to 98 | [6][10] |

| Glycosylation | Glycosyl bromide & Glycosyl acceptor | Disaccharide | 35 | CH₂Cl₂/MeNO₂ | 0 | up to 98 | [11][12] |

| Dehydration of Alcohols | Tertiary alcohol | Alkene | 0.01 - 1 | Dichloromethane | Reflux | up to 93 | [13][14] |

| Mannich-Type Reaction | Aldehyde, Aniline, & Silyl enol ether | Protected β-amino ketone | 1 | Acetonitrile | RT | up to 94 | [2] |

| Ferrier Rearrangement | Tri-O-acetyl glucal & Alcohol | 2,3-Unsaturated glycoside | 2 | Dichloromethane | RT | up to 95 | [15] |

Experimental Protocols

Synthesis of this compound

A practical and environmentally friendly method for the preparation of Bi(OTf)₃ involves the reaction of bismuth(III) oxide with trifluoromethanesulfonic acid.[16]

Procedure:

-

To a stirred suspension of bismuth(III) oxide (Bi₂O₃) in a mixture of water and a C1-C3 alcohol, slowly add trifluoromethanesulfonic acid (CF₃SO₃H).

-

The reaction is typically carried out with a CF₃SO₃H/Bi₂O₃ molar ratio of between 6:1 and 6.5:1.

-

The reaction mixture is heated to a temperature between 40 and 75°C.

-

After the reaction is complete, the hydrated this compound is recovered from the solution.

The following diagram outlines the synthesis workflow.

Nazarov Reaction Catalyzed by Bi(OTf)₃

Bismuth(III) triflate is an effective catalyst for the Nazarov cyclization of aryl vinyl ketones.[7][8]

Basic Protocol:

-

To a sealed tube, add the Knoevenagel product (0.5 mmol), dry acetonitrile (2 mL), and Bi(OTf)₃ (0.05 mmol, 10 mol%).

-

Stir the reaction mixture at 60°C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product can be isolated and purified by silica (B1680970) gel column chromatography.

Knoevenagel Condensation Catalyzed by Bi(OTf)₃

Bi(OTf)₃ catalyzes the Knoevenagel condensation between aldehydes and active methylene compounds under solvent-free conditions.[6][10]

General Procedure:

-

In a flask, mix the aldehyde (2 mmol), the active methylene compound (2.2 mmol), and Bi(OTf)₃ (0.10 mmol, 5 mol%).

-

Heat the mixture at 80°C with stirring.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and purify the product.

Glycosylation Catalyzed by Bi(OTf)₃

Bismuth(III) triflate is a potent activator for glycosyl halides in glycosylation reactions.[11][12]

General Method:

-

Stir a mixture of the glycosyl donor (e.g., glycosyl bromide, 1.0 equiv), glycosyl acceptor (1.2 equiv), and freshly activated 3 Å molecular sieves in a mixture of CH₂Cl₂ and MeNO₂ at room temperature.

-

Cool the mixture to 0°C and add Bi(OTf)₃ (0.35 equiv).

-

Stir the reaction at 0°C and monitor by TLC.

-

Upon completion, filter the reaction mixture through Celite and wash with CH₂Cl₂.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography.

The following diagram illustrates a typical catalytic cycle for a Bi(OTf)₃-catalyzed reaction involving a carbonyl substrate.

Conclusion

This compound stands out as a highly effective, versatile, and environmentally conscious Lewis acid catalyst for a broad spectrum of organic reactions. The theoretical studies, primarily based on DFT, have been crucial in understanding its high Lewis acidity and the mechanisms through which it promotes chemical transformations. The experimental protocols detailed in this guide provide practical instructions for the synthesis and application of Bi(OTf)₃, empowering researchers to leverage its catalytic potential. As the demand for greener and more efficient chemical processes grows, the importance of catalysts like this compound in both academic research and industrial applications, including drug development, is set to increase significantly. Further computational investigations focused on the precise structural and electronic properties of Bi(OTf)₃ and its reactive intermediates will undoubtedly continue to refine our understanding and expand its utility in synthetic chemistry.

References

- 1. Bismuth Triflate [drugfuture.com]

- 2. Bismuth Triflate-Catalyzed Three-Component Mannich-Type Reaction [organic-chemistry.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Planar bismuth triamides: a tunable platform for main group Lewis acidity and polymerization catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Bismuth (III) Triflate: A Mild, Efficient Promoter for the Synthesis of Trisubstituted Alkenes through Knoevenagel Condensation – Oriental Journal of Chemistry [orientjchem.org]

- 7. Bismuth(III) triflate: an economical and environmentally friendly catalyst for the Nazarov reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. beilstein-archives.org [beilstein-archives.org]

- 10. researchgate.net [researchgate.net]

- 11. Bismuth(III) triflate as a novel and efficient activator for glycosyl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bismuth(iii) triflate as a novel and efficient activator for glycosyl halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Catalytic, Tunable, One-Step Bismuth(III) Triflate Reaction with Alcohols: Dehydration Versus Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. US20040167345A1 - Method for preparing bismuth tris-trifluoromethanesulphonate - Google Patents [patents.google.com]

Methodological & Application

Bismuth(III) Trifluoromethanesulfonate: A Highly Efficient Catalyst for Friedel-Crafts Acylation

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Bismuth(III) trifluoromethanesulfonate (B1224126), Bi(OTf)₃, has emerged as a remarkably effective and versatile Lewis acid catalyst for Friedel-Crafts acylation reactions.[1][2][3] Its high catalytic activity, water stability, and lower toxicity compared to traditional catalysts like aluminum chloride make it an attractive alternative for organic synthesis, particularly in the pharmaceutical industry.[4] These application notes provide a comprehensive overview of the Bi(OTf)₃-catalyzed Friedel-Crafts acylation, including detailed experimental protocols, quantitative data, and a mechanistic overview.

Advantages of Bismuth(III) Triflate in Friedel-Crafts Acylation

Bismuth(III) triflate offers several key advantages over conventional Lewis acid catalysts:

-

High Catalytic Activity: Bi(OTf)₃ exhibits significantly higher catalytic activity than many other metal triflates, including those of aluminum, gallium, lanthanides, and scandium.[1][3] This high activity allows for lower catalyst loadings, reducing cost and potential metal contamination in the final product.

-

Water Stability: Unlike many traditional Lewis acids that are sensitive to moisture, Bi(OTf)₃ is water-stable, simplifying handling and reaction setup.[1][3]

-

Broad Substrate Scope: The catalyst is effective for the acylation of a wide range of aromatic compounds, including both activated and deactivated benzenes.[2][3]

-

Mild Reaction Conditions: Reactions can often be carried out under mild conditions, minimizing side reactions and improving the overall efficiency of the synthesis.

-

Recyclability: In certain solvent systems, such as ionic liquids, Bi(OTf)₃ can be recovered and reused multiple times without a significant loss of activity.

Quantitative Data: Acylation of Various Arenes

The following tables summarize the performance of Bismuth(III) triflate in the Friedel-Crafts acylation of various aromatic substrates with different acylating agents under conventional heating and microwave irradiation.

Table 1: Bi(OTf)₃ Catalyzed Acylation of Arenes with Acetic Anhydride (B1165640) (Conventional Heating)

| Aromatic Substrate | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Anisole (B1667542) | 5 | 80 | 2 | 95 | Acylation of anisole with acetic anhydride |

| Toluene | 10 | 90 | 4 | 88 | Bi(OTf)3 catalyzed acylation |

| Benzene | 10 | 80 | 6 | 75 | Friedel-Crafts acylation of benzene |

| Fluorobenzene | 10 | 90 | 5 | 82 | [2][3] |

| Chlorobenzene | 15 | 100 | 8 | 65 | Acylation of deactivated arenes |

Table 2: Bi(OTf)₃ Catalyzed Acylation of Anisole with Various Anhydrides (Microwave Irradiation)

| Acylating Agent | Catalyst Loading (mol%) | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Acetic Anhydride | 5 | 150 | 120 | 10 | 98 | Microwave-assisted acylation |

| Propionic Anhydride | 5 | 150 | 120 | 10 | 96 | Microwave-assisted acylation |

| Benzoic Anhydride | 5 | 150 | 120 | 15 | 92 | Microwave-assisted benzoylation |

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation using Conventional Heating

This protocol describes a general method for the Bi(OTf)₃-catalyzed acylation of an aromatic compound with an acid anhydride.

Materials:

-

Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃)

-

Aromatic substrate (e.g., anisole, toluene)

-

Acid anhydride (e.g., acetic anhydride)

-

Anhydrous solvent (e.g., nitromethane, 1,2-dichloroethane)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic substrate (1.0 eq), the acid anhydride (1.2 eq), and the anhydrous solvent.

-

Stir the mixture at room temperature to ensure homogeneity.

-

Add this compound (5-10 mol%) to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and maintain for the required time (monitor by TLC or GC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to afford the desired acylated product.

Protocol 2: Microwave-Assisted Friedel-Crafts Acylation of Anisole

This protocol provides a rapid and efficient method for the acylation of anisole using microwave irradiation.

Materials:

-

This compound (Bi(OTf)₃)

-

Anisole

-

Acetic anhydride

-

Microwave reactor vial with a stir bar

-

Microwave synthesizer

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a microwave reactor vial equipped with a magnetic stir bar, combine anisole (1.0 mmol), acetic anhydride (1.2 mmol), and this compound (5 mol%).

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the reaction mixture at a set temperature (e.g., 120 °C) and power (e.g., 150 W) for a short duration (e.g., 10 minutes).

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be further purified by silica gel chromatography if necessary.

Reaction Mechanism and Workflow

The mechanism of Bi(OTf)₃-catalyzed Friedel-Crafts acylation is dependent on the acylating agent employed.[5]

-

With Acid Anhydrides: Bi(OTf)₃ acts as a classic Lewis acid, activating the anhydride by coordinating to one of the carbonyl oxygens. This coordination enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the aromatic ring.

-

With Acid Chlorides: In the case of acid chlorides, Bi(OTf)₃ is believed to act as a procatalyst. It facilitates the in situ generation of a highly reactive mixed anhydride (RCOOTf) through an exchange of the chloride with a triflate group. This mixed anhydride is a more potent acylating agent than the parent acid chloride.

Below are diagrams illustrating the proposed catalytic cycles and a general experimental workflow.

Caption: Proposed catalytic cycle for Bi(OTf)₃-catalyzed Friedel-Crafts acylation with an acid anhydride.

Caption: Proposed pathway for Bi(OTf)₃-catalyzed Friedel-Crafts acylation with an acid chloride.

Caption: General experimental workflow for Bi(OTf)₃-catalyzed Friedel-Crafts acylation.

References